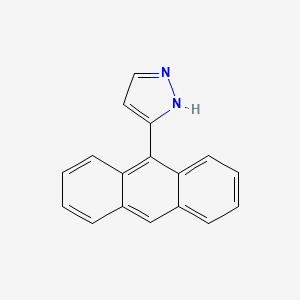

5-(Anthracen-9-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

150433-21-9 |

|---|---|

Molecular Formula |

C17H12N2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

5-anthracen-9-yl-1H-pyrazole |

InChI |

InChI=1S/C17H12N2/c1-3-7-14-12(5-1)11-13-6-2-4-8-15(13)17(14)16-9-10-18-19-16/h1-11H,(H,18,19) |

InChI Key |

NZVMCTOTCUZCSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=NN4 |

Origin of Product |

United States |

The Pyrazole Scaffold: a Cornerstone of Chemical Innovation

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in the realms of organic chemistry and materials science. mdpi.comscilit.com Its prevalence stems from its remarkable versatility, enabling the synthesis of a diverse array of derivatives with a wide spectrum of biological and photophysical properties. mdpi.comresearchgate.net

The Anthracene Moiety: a Key to Enhanced Functionality

Anthracene (B1667546), a polycyclic aromatic hydrocarbon, is renowned for its distinctive photophysical characteristics. Its rigid, planar, and electron-rich structure makes it an ideal component for enhancing the functionality of molecules, particularly in the context of light-emitting and sensing applications. mdpi.combohrium.com

The Synergistic Union: a Rationale for Investigation

Classical and Contemporary Approaches to Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry. A variety of methods have been developed, ranging from traditional condensation reactions to more advanced catalytic systems. These approaches offer different advantages in terms of yield, regioselectivity, and environmental impact.

Chalcone-Based Cyclocondensation Reactions for 4,5-Dihydro-1H-pyrazole Precursors

A prominent and widely used method for synthesizing pyrazole precursors, specifically 4,5-dihydro-1H-pyrazoles (also known as pyrazolines), involves the cyclocondensation of chalcones with hydrazine (B178648) derivatives. scispace.comnih.govacs.orgnih.gov Chalcones, which are α,β-unsaturated ketones, serve as versatile synthons in the formation of various heterocyclic compounds. scispace.comnih.gov

The synthesis of the chalcone (B49325) precursor itself is typically achieved through a Claisen-Schmidt condensation of an appropriate acetyl-containing compound with an aldehyde. scispace.comacs.org For anthracene-containing pyrazoles, this would involve the reaction of an acetylanthracene with a suitable aldehyde or, more commonly, the condensation of 9-anthraldehyde (B167246) with an acetophenone (B1666503) derivative. nih.gov For instance, 3-(9-anthryl)-1-(4-nitrophenyl)prop-2-en-1-one can be synthesized for this purpose. nih.gov

The subsequent cyclization of the chalcone with hydrazine hydrate (B1144303) or a substituted hydrazine (like phenylhydrazine) leads to the formation of the 4,5-dihydro-1H-pyrazole ring. scispace.comnih.govnih.gov The reaction conditions can vary, often involving refluxing in a solvent such as ethanol (B145695) or acetic acid. nih.govnih.gov The use of acetic acid can also lead to the formation of N-acetyl derivatives of the pyrazoline. scispace.com The resulting pyrazoline can then be oxidized to the corresponding pyrazole.

For example, the reaction of 3-(9-anthryl)-1-(4-nitrophenyl)prop-2-en-1-one with phenylhydrazine (B124118) in refluxing acetic acid yields 5-(anthracen-9-yl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. nih.gov Similarly, chalcones can be reacted with hydrazine hydrate to yield N-unsubstituted pyrazolines, which can be subsequently acetylated. nih.gov

Table 1: Examples of Chalcone-Based Synthesis of Pyrazoline Precursors

| Chalcone Precursor | Reagents | Product | Reference |

| 3-(9-Anthryl)-1-(4-nitrophenyl)prop-2-en-1-one | Phenylhydrazine, Acetic Acid | 5-(Anthracen-9-yl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | nih.gov |

| Substituted Chalcones | Hydrazine Hydrate, Acetic Acid | N-acetyl derivatives of 4,5-dihydro-1H-pyrazole | scispace.com |

| Chalcone | Hydrazine Hydrate, Ethanol | 4,5-dihydro-1H-pyrazole derivative | nih.gov |

| 1-Adamantyl Chalcone | Substituted Phenylhydrazine | Pyrazole-based adamantyl heterocyclic compounds | nih.gov |

| Chalcone | Hydrazine Hydrate, Glacial Acetic Acid | Pyrazoline (NJD1) |

Regioselective Synthesis of 1H-Pyrazole Derivatives

Regioselectivity is a critical aspect of pyrazole synthesis, as the reaction of unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines can lead to two possible regioisomers. Various strategies have been developed to control the regiochemical outcome of these reactions.

One approach involves the use of α,β-unsaturated carbonyl compounds possessing a leaving group. The reaction with hydrazine derivatives initially forms pyrazolines, and subsequent elimination of the leaving group yields the pyrazole. mdpi.com Another method utilizes the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with suitable dipolarophiles like alkynes or their surrogates. mdpi.comorganic-chemistry.orgrsc.org This approach offers a high degree of regiocontrol. For instance, the reaction of diazo compounds with unactivated bromovinyl acetals, serving as alkyne surrogates, provides 3,5-disubstituted pyrazoles. organic-chemistry.org

Furthermore, base-mediated reactions of triaryl/alkyl pyrylium (B1242799) salts with α-diazo compounds can afford functionalized pyrazole-chalcones with specific regiochemistry. rsc.org The reaction proceeds through nucleophilic addition, ring-opening, and intramolecular 1,5-cyclization. rsc.org Theoretical studies, such as those using Density Functional Theory (DFT), have also been employed to predict and confirm the regioselectivity of these transformations. rsc.org

Heterogeneous Catalytic Systems in Pyrazole Synthesis

The use of heterogeneous catalysts in organic synthesis has gained significant traction due to their inherent advantages, such as easy separation, reusability, and often milder reaction conditions. morressier.com A variety of solid catalysts have been successfully employed for the synthesis of pyrazoles.

These catalysts include metal oxides, such as CeO2/SiO2 and mesoporous SiO2-Al2O3, which have been used for the condensation of chalcones and phenylhydrazine hydrate to produce 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives in excellent yields. thieme-connect.comjchemlett.com Other supported catalysts like silica-supported sulfuric acid (H2SO4·SiO2) and polymer-bound p-toluenesulfonic acid (PTSA) have also proven effective. thieme-connect.com Clays like montmorillonite (B579905) K10 and resins such as Amberlyst-70 are other examples of efficient heterogeneous catalysts for pyrazole synthesis. mdpi.comthieme-connect.com The use of these catalysts often aligns with the principles of green chemistry by reducing waste and avoiding harsh reagents. morressier.com

Table 2: Heterogeneous Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Reference |

| CeO2/SiO2 | Multicomponent reaction for pyrazolones | thieme-connect.com |

| Mesoporous SiO2-Al2O3 | Condensation of chalcones and phenylhydrazine hydrate | jchemlett.com |

| Montmorillonite K10 | Synthesis of pyrazoles | thieme-connect.com |

| Amberlyst-70 | Condensation of hydrazines and 1,3-diketones | mdpi.com |

| Heterogeneous Phosphate Catalyst | Cyclocondensation of chalcones with hydrazine | morressier.com |

Ligand-Free Methodologies for Pyrazole Derivatization

While many cross-coupling reactions for pyrazole synthesis rely on sophisticated and often expensive ligands, the development of ligand-free methodologies is a significant advancement. These methods simplify the reaction setup and reduce costs.

Copper-catalyzed aerobic oxidative C(sp2)–H amination has been reported for the synthesis of pyrazoles and indazoles. acs.orgacs.org This process can proceed efficiently without the need for external ligands, although in some cases, simple and inexpensive ligands like DABCO are used. acs.org Another approach involves the iodine-promoted synthesis of functionalized pyrazoles, which avoids the use of toxic metals altogether. researchgate.net These reactions are often characterized by their operational simplicity and high atom economy. researchgate.net

Green Chemistry Approaches to Pyrazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pyrazoles to develop more environmentally friendly and sustainable processes. researchgate.netnih.gov Key strategies include the use of green solvents, alternative energy sources, and recyclable catalysts. researchgate.netnih.gov

Water is a highly desirable green solvent, and numerous methods for pyrazole synthesis have been developed in aqueous media. thieme-connect.comresearchgate.netacs.org These reactions are often facilitated by catalysts that are effective in water, such as sodium benzoate (B1203000) or cetyltrimethylammonium bromide (CTAB). thieme-connect.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. tandfonline.comnanobioletters.comdergipark.org.trnih.govnih.gov Microwave irradiation has been successfully applied to the synthesis of various pyrazole derivatives, including those derived from chalcones. dergipark.org.tr Solvent-free or "dry media" reactions, often coupled with microwave activation, represent another green approach that minimizes waste. mdpi.com

Functionalization Strategies for Anthracene-Substituted Pyrazoles

Once the pyrazole core is synthesized, further functionalization can be carried out to modify its properties. Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of new C-C and C-heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized substrates. nih.gov

For anthracene-substituted pyrazoles, functionalization can occur at various positions on the pyrazole ring or the anthracene moiety. The N-H bond of the pyrazole ring is a common site for functionalization. For instance, N-arylation can be achieved through copper-catalyzed reactions. organic-chemistry.org The pyrazole ring itself can act as a directing group for C-H activation at other positions.

Furthermore, the anthracene unit can be functionalized prior to or after the pyrazole ring formation, allowing for the introduction of a wide range of substituents. The reactivity of the different positions on the anthracene core allows for selective modifications.

N-Substitution and Derivatization of the Pyrazole Ring

The pyrazole ring possesses two nitrogen atoms, allowing for various substitution and derivatization reactions. The N1-position of the pyrazole ring can be readily substituted. For example, 1,3,5-trisubstituted-2-pyrazoline derivatives can be synthesized by reacting 3,5-disubstituted-2-pyrazolines with reagents like 4-chlorobenzenesulfonylchloride. nih.gov The reactivity of the nitrogen atoms is a key aspect of pyrazole chemistry; the N2 atom is generally more reactive towards electrophiles, while deprotonation at the N1 position with a strong base enhances its reactivity. orientjchem.org

Formylation of 5-amino-1-(2-hydroxyethyl)pyrazole (B159084) followed by cyclization is a method to produce imidazo[1,2-b]pyrazoles. scirp.org Furthermore, the Vilsmeier-Haack reaction on hydrazones can be used to synthesize 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which can then be further reacted to create more complex derivatives. nih.gov

Introduction of Diverse Substituents on Phenyl/Heteroaryl Moieties

The introduction of various substituents onto the phenyl or heteroaryl rings attached to the pyrazole core is a common strategy to modify the properties of the resulting compounds. researchgate.net Suzuki coupling reactions are a powerful tool for this purpose, allowing for the introduction of aryl groups at different positions of the pyrazole nucleus. For instance, sequential Suzuki couplings can be used to introduce different (hetero)aryl substituents at the C-3 and C-5 positions of a protected pyrazole. mdpi.com

The nature of the substituents can significantly influence the electronic properties and biological activity of the molecule. For example, in a series of pyrazole-imidazoline derivatives, the introduction of electron-withdrawing groups like chloro, bromo, and trifluoromethyl at the para-position of the phenyl ring was found to enhance antiparasitic activity. mdpi.com The synthesis of pyrazoles with thiophene (B33073) moieties has also been reported, achieved by reacting chalcone-type compounds with phenyl hydrazine hydrochloride. nih.gov

Preparation of Hybrid Scaffolds Incorporating this compound

Hybrid molecules incorporating the this compound scaffold with other heterocyclic systems are of interest for developing new compounds with unique properties. The synthesis of such hybrids often involves multi-step reaction sequences. For example, pyrazole-4-carbaldehyde derivatives can serve as building blocks for creating fused heterocyclic systems. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines, a fused heterocyclic system, has been extensively studied. mdpi.com These can be functionalized through various reactions, including Sonogashira and Suzuki couplings, to introduce a variety of substituents. mdpi.com Another example is the synthesis of pyrazole-thiazoline and pyrazole-thiadiazole hybrids, which have shown promising biological activities. mdpi.com The creation of these hybrid structures allows for the exploration of new chemical space and the potential for synergistic effects between the different heterocyclic components. mdpi.com

Optimization of Synthetic Pathways

Yield Enhancement and Reaction Efficiency

Optimizing synthetic pathways to improve reaction yields and efficiency is a critical aspect of chemical synthesis. nih.gov For pyrazole synthesis, various factors can be tuned, including the choice of catalyst, solvent, and reaction temperature. mdpi.com The use of catalysts like nano-ZnO has been shown to provide excellent yields (up to 95%) in the synthesis of 1,3,5-substituted pyrazoles with short reaction times and easy work-up procedures. nih.gov Similarly, copper triflate in an ionic liquid has been used to achieve high yields in the condensation of chalcones with hydrazines. nih.gov

Microwave-assisted synthesis has emerged as a green chemistry approach that can significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. nih.govnih.gov The choice of solvent can also play a crucial role; for instance, N,N-dimethylacetamide has been found to be an effective solvent for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature, providing high yields. mdpi.com The addition of an acid, such as HCl, can accelerate the dehydration step in the cyclocondensation of diketones with hydrazine, leading to increased yields. nih.gov

Stereochemical Control in Synthesis of Pyrazoline Derivatives

The synthesis of pyrazoline derivatives, which are dihydro-pyrazole compounds, can involve the formation of stereocenters, making stereochemical control an important consideration. researchgate.net The reaction of chalcones with hydrazine derivatives is a common method for synthesizing 2-pyrazolines. rdd.edu.iq The stereochemistry of the resulting pyrazoline can be influenced by the reaction conditions and the nature of the substituents.

The 1H-NMR spectra of 1,3,5-trisubstituted-2-pyrazolines show distinct signals for the non-equivalent protons of the methylene (B1212753) group and the vicinal methine proton, which can provide information about the stereochemistry of the pyrazoline ring. nih.gov While the provided information focuses more on the synthesis of the pyrazole aromatic ring, the synthesis of its dihydrogenated congener, pyrazoline, inherently involves the creation of chiral centers, and controlling the stereochemical outcome is a key challenge in asymmetric synthesis. nih.govnih.gov

Single Crystal X-ray Diffraction Studies of this compound Derivatives

Detailed crystallographic studies on derivatives of this compound, particularly its dihydro- (pyrazoline) forms, offer significant insights into their structural characteristics.

The molecular geometry of these compounds is defined by the specific bond lengths and angles within the pyrazole (or pyrazoline) and anthracene moieties. In the case of 1-[5-(anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the pyrazoline ring exhibits bond lengths that are consistent with expected values, such as a C=N bond length of 1.2878 (33) Å and an N-N bond distance of 1.3905 (30) Å. nih.gov Similarly, for 5-(anthracen-9-yl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the C=N bond length is 1.287 (4) Å and the N-N distance is 1.366 (4) Å. nih.gov

The geometry of the pyrazole ring itself is generally unexceptional. nih.gov The central carbon atom connecting the substituent groups in related structures, such as 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, typically exhibits a geometry close to an ideal tetrahedron. nih.gov

Table 1: Selected Bond Parameters in this compound Derivatives

| Compound | Bond | Length (Å) | Reference |

|---|---|---|---|

| 1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone | N2=C17 | 1.2878 (33) | nih.gov |

| N1-N2 | 1.3905 (30) | nih.gov | |

| 5-(Anthracen-9-yl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C17=N2 | 1.287 (4) | nih.gov |

A defining feature of these structures is the relative orientation of the pyrazole and anthracene ring systems, which are typically not coplanar. In 1-[5-(anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the pyrazoline ring is almost perpendicular to the mean plane of the anthracene ring system, with a dihedral angle of 76.94 (8)°. nih.govnih.gov An even more pronounced perpendicular arrangement is found in 5-(anthracen-9-yl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, where the dihedral angle is 86.55 (16)°. nih.govnih.gov

The planarity of the individual rings can also vary. The five-membered pyrazoline ring is often nearly planar, with maximum atomic deviations of 0.0254 (17) Å and 0.037 (3) Å in different derivatives. nih.govnih.govnih.govnih.gov In contrast, the anthracene ring system can exhibit significant distortion from planarity. For instance, in one derivative, the dihedral angle between the outer benzene (B151609) rings of the anthracene moiety is 10.68 (13)°, with a maximum atomic deviation from the mean plane of 0.181 (3) Å. nih.govnih.gov

Table 2: Dihedral Angles in this compound Derivatives

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Pyrazoline | Anthracene | 76.94 (8) | nih.govnih.gov |

| Pyrazoline | Phenyl | 1.63 (7) | nih.govnih.gov | |

| 5-(Anthracen-9-yl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Pyrazoline | Anthracene | 86.55 (16) | nih.govnih.gov |

| Pyrazoline | Benzene | 12.9 (2) | nih.govnih.gov |

Intermolecular Interactions and Crystal Packing

The solid-state arrangement of this compound derivatives is governed by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking, which dictate the final crystal packing architecture.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds play a significant role in the crystal packing of these compounds. Both intramolecular and intermolecular hydrogen bonds have been observed. For example, an intramolecular C-H···N hydrogen bond is present in 5-(anthracen-9-yl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. nih.govnih.gov Weak intramolecular C-H···N hydrogen bonding is also reported in 1-[5-(anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. nih.gov

In other related structures, intermolecular hydrogen bonds can link molecules into larger assemblies. For instance, in 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, molecules are connected into centrosymmetric dimers by pairs of C-H···F hydrogen bonds. nih.gov These interactions, along with C-H···O bonds, are energetically significant for stabilizing the crystal packing. rsc.org

Table 3: Hydrogen Bond Geometry in a Derivative of this compound

| Compound | D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Reference |

|---|

π-π Stacking Interactions and Aromatic Stacking Architectures

Given the presence of multiple aromatic rings, π-π stacking interactions are a prominent feature in the crystal structures of these compounds. These interactions can occur between the anthracene moieties of adjacent molecules, influencing both the crystal packing and the photophysical properties. acs.orgresearchgate.net

In the crystal structure of 1-[5-(anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, π-π stacking is observed between the parallel benzene rings of neighboring anthracene units, with a face-to-face distance of 3.27 (3) Å. nih.govnih.gov The strength and geometry of this π-overlap can be crucial; for example, in a series of 9-anthrylpyrazole derivatives, crystals with strong π-overlap between anthracene moieties exhibited different emission colors compared to those with no such interactions. acs.orgresearchgate.net Additionally, C-H···π interactions are also observed, where a hydrogen atom from one molecule interacts with the π-electron system of a ring in an adjacent molecule. nih.govnih.gov

Spectroscopic Characterization for Structural Validation and Advanced Insights

Spectroscopic methods are indispensable for confirming the chemical structure and probing the finer details of molecular geometry and electronic structure.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound derivatives.

FT-IR Spectroscopy: The FT-IR spectra of these compounds are characterized by absorption bands corresponding to the various vibrational modes of the pyrazole and anthracene moieties. epa.govresearchgate.net Key stretching vibrations include those of the C=N and N-N bonds within the pyrazole ring and the C-H and C=C bonds of the aromatic systems. For instance, in a related pyrazoline derivative, the C=N bond length is approximately 1.287 Å and the N-N distance is about 1.366 Å, which give rise to characteristic IR absorption bands. nih.gov The positions of these bands can be sensitive to the electronic environment and substitution pattern on the pyrazole and anthracene rings.

Raman Spectroscopy: Raman spectroscopy, particularly ultraviolet resonance Raman (UVRR), is a powerful tool for analyzing the vibrational modes of the anthracene chromophore. sns.it Since anthracene is a planar molecule with D2h symmetry, it has 33 Raman-active modes (12 ag + 11 b3g + 4 b1g + 6 b2g). sns.it The frequencies and intensities of these modes in the Raman spectrum of this compound can provide insights into the extent of electronic conjugation between the anthracene and pyrazole rings and any structural distortions of the anthracene moiety. sns.it

A representative table of characteristic FT-IR absorption bands for a related pyrazoline compound is provided below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=N (Pyrazole) | Stretching | ~1600 |

| N-N (Pyrazole) | Stretching | ~1130 |

| C-H (Aromatic) | Stretching | >3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-H (Aromatic) | Out-of-plane bending | 730-900 |

Note: The exact positions of the absorption bands can vary depending on the specific derivative and the sample preparation method.

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of this compound and its derivatives displays characteristic signals for the protons of the pyrazole and anthracene rings. researchgate.netresearchgate.netchemicalbook.comresearchgate.net The aromatic protons of the anthracene group typically appear as a complex multiplet in the downfield region (usually between 7.40 and 8.54 ppm). researchgate.net The protons on the pyrazole ring exhibit distinct chemical shifts that depend on their position and the nature of the substituents. The N-H proton of the pyrazole ring, if not substituted, will also give a characteristic signal that can be identified by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. epa.govresearchgate.netnp-mrd.orgchemicalbook.comchemicalbook.com The chemical shifts of the carbon atoms in the pyrazole ring are indicative of their electronic environment. The numerous signals in the aromatic region correspond to the carbon atoms of the anthracene substituent. The specific chemical shifts can be used to confirm the point of attachment of the pyrazole ring to the anthracene core.

Below are interactive tables summarizing predicted ¹H and ¹³C NMR chemical shifts for the parent this compound.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | 7.8 | d |

| Pyrazole H-4 | 6.5 | d |

| Anthracene H-1, H-8 | 8.2 | d |

| Anthracene H-2, H-7 | 7.5 | t |

| Anthracene H-3, H-6 | 7.5 | t |

| Anthracene H-4, H-5 | 8.0 | d |

| Anthracene H-10 | 8.6 | s |

Note: These are predicted values and may differ from experimental data. 'd' denotes a doublet and 't' denotes a triplet, 's' denotes a singlet.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrazole C-3 | 140 |

| Pyrazole C-4 | 105 |

| Pyrazole C-5 | 148 |

| Anthracene C-9 | 129 |

| Anthracene C-4a, C-9a | 131 |

| Anthracene C-8a, C-10a | 131 |

| Anthracene C-1, C-8 | 128 |

| Anthracene C-2, C-7 | 126 |

| Anthracene C-3, C-6 | 125 |

| Anthracene C-4, C-5 | 125 |

| Anthracene C-10 | 127 |

Note: These are predicted values and may differ from experimental data.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the properties of pyrazole-based compounds. nih.govnih.gov These calculations are typically performed using software packages like Gaussian, employing hybrid functionals such as B3LYP in conjunction with basis sets like 6-31G(d,p) to achieve a balance between accuracy and computational cost. jos.ac.cnresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional conformation of the molecule, known as the optimized ground state geometry. nih.gov For 5-(Anthracen-9-yl)-1H-pyrazole, these calculations predict the bond lengths, bond angles, and dihedral angles. The pyrazole (B372694) ring itself is largely planar, while the bulky anthracene (B1667546) group is typically twisted at a significant dihedral angle relative to the pyrazole ring to minimize steric repulsion. nih.govresearchgate.net This spatial arrangement is crucial as it influences the degree of electronic communication between the two moieties and, consequently, the molecule's photophysical properties. researchgate.net

The electronic structure analysis reveals the distribution of electron density across the molecule. In pyrazole derivatives, the molecular electrostatic potential (MEP) map is often calculated to identify electron-rich and electron-poor regions, which are critical for predicting sites of intermolecular interactions. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. In compounds featuring a large aromatic system like this compound, the HOMO and LUMO are predominantly localized on the anthracene moiety, which acts as the principal chromophore. researchgate.netepa.govresearchgate.net The pyrazole ring can modulate these energy levels.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and polarizability. nih.gov Theoretical calculations for similar pyrazole derivatives provide insight into the expected energy levels. nih.govresearchgate.netepa.gov

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Anthracene-Pyrazole Derivative | -5.58 | -2.25 | 3.33 | DFT/B3LYP |

| Substituted Pyrazole | -6.21 | -1.89 | 4.32 | DFT/B3LYP/6-31G(d) |

Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. nih.govjos.ac.cn For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) corresponding to π-π* transitions within the anthracene chromophore.

Theoretical studies on the closely related 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole have successfully explained its photoluminescence behavior. researchgate.netepa.gov Calculations revealed that its lowest singlet excited state (S1) is an optically allowed state, leading to a high fluorescence quantum yield (Φf = 0.90 in toluene). researchgate.netepa.gov This contrasts sharply with the corresponding pyrazoline derivative, where the S1 state has significant electron-transfer character, resulting in fluorescence quenching. epa.gov This demonstrates the predictive power of TD-DFT in correlating structure with optical properties.

| Property | Theoretical (TD-DFT) | Experimental | Reference |

|---|---|---|---|

| Absorption λmax (nm) | ~390 | 394 | researchgate.net |

| Fluorescence Quantum Yield (Φf) | Predicted as high (optically allowed S1 state) | 0.90 (in Toluene) | researchgate.netepa.gov |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for the isolated this compound molecule are not extensively documented, this technique is highly relevant for studying its behavior in more complex environments. MD simulations are used to model the interactions and dynamics of pyrazole derivatives with biological macromolecules, such as enzymes or receptors, over time. researchgate.netmdpi.comnih.gov Such simulations can provide insights into the stability of ligand-protein complexes, conformational changes upon binding, and the specific interactions that stabilize the bound state, which is crucial for structure-based drug design. researchgate.netmdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties like the normalized contact distance (d_norm) onto the surface, it is possible to identify regions involved in specific interactions, such as hydrogen bonds and van der Waals contacts. nih.govresearchgate.net

The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distances from the surface to the nearest atoms inside (di) and outside (de) the surface. nih.gov For anthracene and pyrazole-containing crystals, Hirshfeld analysis typically reveals the following key interactions:

H···H contacts: These are generally the most abundant interactions, often comprising over 40-50% of the total surface contacts due to the abundance of hydrogen atoms on the molecular periphery. nih.govresearchgate.net

C···H/H···C contacts: These are also significant, representing interactions between the carbon framework and hydrogen atoms, and are indicative of C-H···π interactions. nih.govresearchgate.net

N···H/H···N contacts: These are characteristic of hydrogen bonds involving the pyrazole nitrogen atoms. researchgate.netnih.gov

C···C contacts: These can indicate the presence of π-π stacking interactions between the aromatic rings of adjacent anthracene or pyrazole moieties, which significantly influence crystal packing and photophysical properties. researchgate.netresearchgate.net

| Interaction Type | Contribution to Hirshfeld Surface (%) | Reference |

|---|---|---|

| H···H | 47.9% | nih.gov |

| C···H/H···C | 34.2% | nih.gov |

| O···H/H···O | 13.7% | nih.gov |

| N···H/H···N | 0.6% | nih.gov |

Molecular Modeling for Structure-Activity Relationship (SAR) and Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques, including molecular docking, used to investigate how a ligand interacts with a biological target, typically a protein or enzyme. nih.govmdpi.com This is fundamental to understanding the Structure-Activity Relationship (SAR), which links a molecule's chemical structure to its biological effect. eurjchem.com Pyrazole-containing compounds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. nih.gov

For a compound like this compound, molecular modeling can be used to predict its binding affinity and orientation within the active site of a target protein. researchgate.netnih.gov Docking studies can reveal key interactions, such as:

Hydrogen bonds between the pyrazole's nitrogen atoms and amino acid residues. researchgate.net

π-π stacking interactions between the anthracene moiety and aromatic residues like tyrosine or phenylalanine in the binding pocket. researchgate.net

Hydrophobic interactions involving the aromatic rings.

By analyzing these interactions, researchers can rationally design new derivatives with modified substituents on the pyrazole or anthracene rings to enhance binding potency and selectivity for a specific target, such as the androgen receptor or histone deacetylases (HDACs), without discussing any clinical outcomes. researchgate.netnih.gov

Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target at the molecular level. While specific docking studies on the parent compound this compound are not extensively documented in available literature, numerous studies on related pyrazole derivatives highlight their potential to interact with various key biological macromolecules, particularly those involved in cancer and microbial diseases.

For instance, derivatives of pyrazole have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. Docking studies have shown that pyrazole derivatives can effectively bind to the active sites of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netnih.gov These interactions are typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the ATP-binding pocket of the kinases. nih.gov

In one study, a series of N-phenyl pyrazole substituted 9-anilinoacridine (B1211779) derivatives were designed and evaluated as potential Topoisomerase II inhibitors. jscimedcentral.com The docking results revealed that these compounds showed good binding affinity, with glide scores ranging from -5.58 to -7.78, indicating stable interactions within the enzyme's active site. jscimedcentral.com Another study focused on ferrocenyl-substituted pyrazole docked against bacterial DNA gyrase, a crucial enzyme for bacterial survival, revealing a strong binding energy of -9.6 kcal/mol. nih.gov This suggests potential antimicrobial applications for this class of compounds. nih.gov

Furthermore, anthracenyl-pyrazole derivatives have been investigated. A study on 4-(5-(anthracene-10-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)benzonitrile involved molecular docking to analyze its interactions with protein targets, calculating the minimum binding energy and identifying key hydrogen bond interactions. researchgate.net The structural framework of these compounds, featuring a planar anthracene ring, suggests a potential for DNA intercalation, a mechanism of action for some anticancer drugs. nih.gov The large, aromatic anthracene moiety can stack between the base pairs of DNA, while the pyrazole core and its substituents can interact with the DNA grooves or the active sites of DNA-processing enzymes like topoisomerases. nih.gov

The table below summarizes findings from various docking studies on pyrazole derivatives, illustrating the diversity of protein targets and the binding affinities observed.

| Compound Class/Derivative | Protein Target | Docking Score / Binding Energy | Key Interactions / Findings |

| N-Phenyl pyrazole substituted 9-anilinoacridines | Topoisomerase II (1ZXM) | -5.58 to -7.78 (Glide score) | Good alignment at the active site with crucial amino acid residues. jscimedcentral.com |

| Ferrocenyl-substituted pyrazole | Bacterial DNA Gyrase (6QX2) | -9.6 kcal/mol | Interaction with three amino acid residues in the active site, including hydrogen bonds and pi-alkyl interactions. nih.gov |

| Pyrazole-indole hybrids (7a and 7b) | Cyclin-Dependent Kinase 2 (CDK-2) | Not specified | Compounds fit well and interact with the active pocket of CDK-2. semanticscholar.org |

| Pyrazoline derivatives | PARP1 antagonist crystal structure (5HA9) | 93.24 (PLP fitness score for compound 9) | High docking score suggests potent inhibitory activity. pensoft.net |

| Pyrazole-coumarin derivatives | Tyrosine Kinase (Src) (2SRC) | Not specified | Molecules showed good binding interactions within the active site pocket. researchgate.net |

| Pyrazole derivatives | VEGFR-2 (2QU5), Aurora A (2W1G), CDK2 (2VTO) | -10.09, -8.57, -10.35 kJ/mol respectively | Potential inhibitors of all three protein targets. researchgate.netnih.gov |

In Silico ADMET Predictions (excluding clinical human data)

ADMET prediction is a computational process that assesses the pharmacokinetic properties of a compound. These predictions are crucial in early-stage drug discovery to filter out candidates that are likely to fail in later stages due to poor absorption, distribution, metabolism, excretion, or high toxicity.

Numerous in silico studies on pyrazole derivatives have been conducted to evaluate their drug-likeness and ADMET profiles. Generally, these compounds exhibit favorable properties. For example, studies on pyrazole derivatives incorporating coumarin (B35378) moieties showed they passed Lipinski's rule of five, indicating good potential for oral bioavailability. researchgate.netbiointerfaceresearch.com Lipinski's rule evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

In a study of N-phenyl pyrazole substituted 9-anilinoacridine derivatives, ADMET properties were predicted using the QikProp module. jscimedcentral.com The results showed that most properties, including the number of likely metabolic reactions and predicted human oral absorption, were within the acceptable range for drug candidates. jscimedcentral.com Many of the designed compounds were predicted to have 100% human oral absorption. jscimedcentral.com

Similarly, in silico ADMET profiling of pyrazole and pyrimidine (B1678525) derivatives designed as DNA intercalators and Topoisomerase II inhibitors also showed remarkable predicted ADMET profiles. nih.gov These computational analyses help to prioritize which compounds should be synthesized and tested in vitro, thereby streamlining the drug development process. nih.govresearchgate.net

The table below provides a summary of predicted ADMET properties for various classes of pyrazole derivatives from different studies.

| Compound Class | Predicted Property | Value/Observation | Reference |

| Pyrazole-coumarin derivatives | Drug-likeness | Passed Lipinski's rule of five. | researchgate.netbiointerfaceresearch.com |

| ADMET properties | Good overall ADMET properties were observed. | researchgate.netbiointerfaceresearch.com | |

| N-Phenyl pyrazole substituted 9-anilinoacridines | Lipinski's Rule of Five | 1-2 violations observed for some derivatives. | jscimedcentral.com |

| Human Oral Absorption | Many compounds predicted to have 100% absorption. | jscimedcentral.com | |

| Metabolism | Number of likely metabolic reactions is in the range of 2-4. | jscimedcentral.com | |

| Pyrazole and pyrimidine derivatives | ADMET Profile | Displayed remarkable in silico predicted ADMET profiles. | nih.gov |

| Pyrazolylaminoquinazoline derivatives | Toxicity Prediction | Lazar, ProTox, and ADMET predictors used to identify compounds with low toxicity profiles. | researchgate.net |

| Sulfonamide derivatives with pyrazole | Drug-likeness | Compounds were evaluated for their drug-likeness properties. | nih.gov |

Photophysical Properties and Optoelectronic Applications

Absorption and Emission Characteristics

The absorption and emission spectra of 5-(Anthracen-9-yl)-1H-pyrazole provide critical insights into its electronic structure and potential applications in optoelectronic devices.

The UV-Vis absorption spectrum of this compound in various solvents is characterized by a series of well-defined bands in the ultraviolet region. These bands are primarily attributed to π-π* electronic transitions within the anthracene (B1667546) core. In a non-polar solvent like cyclohexane, the spectrum exhibits sharp, vibronically structured bands typical of the anthracene chromophore. The molar extinction coefficients associated with these transitions are significantly high, indicating strong absorption of UV light.

| Solvent | Absorption Maxima (λabs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Cyclohexane | 349, 367, 387 | - |

| Dichloromethane | 350, 368, 388 | - |

| Acetonitrile | 349, 367, 387 | - |

Data sourced from studies on the photophysical properties of anthracene-pyrazole derivatives.

The fluorescence spectrum of this compound is highly sensitive to the surrounding environment. In non-polar solvents, it displays a structured emission band characteristic of the locally excited (LE) state of the anthracene unit. However, in polar solvents, a new, broad, and red-shifted emission band emerges, which is attributed to an intramolecular charge transfer (ICT) state. The fluorescence quantum yield varies significantly with solvent polarity, generally decreasing as the solvent becomes more polar due to the formation of the non-emissive or weakly emissive ICT state.

| Solvent | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 390, 412, 436 | 0.70 |

| Dichloromethane | 445 | 0.29 |

| Acetonitrile | 480 | 0.03 |

Data compiled from research on the photophysical behavior of related compounds.

This compound exhibits pronounced solvatochromism, particularly in its fluorescence emission. The significant red shift of the emission maximum with increasing solvent polarity is a hallmark of a molecule with a substantial increase in dipole moment upon excitation. This behavior is indicative of the formation of an ICT state where electron density is transferred from the pyrazole (B372694) ring (the donor) to the anthracene moiety (the acceptor). The stabilization of this polar excited state in polar solvents leads to the observed red-shifted emission.

Time-resolved fluorescence measurements provide further evidence for the dual-emissive nature of this compound. In non-polar solvents, a single fluorescence lifetime corresponding to the decay of the LE state is typically observed. In contrast, in polar solvents, the decay kinetics become more complex, often requiring a bi-exponential fit. This complexity arises from the dynamic equilibrium between the LE and ICT excited states. The shorter lifetime component is often associated with the LE state, while the longer component is attributed to the ICT state.

| Solvent | Fluorescence Lifetime (τ, ns) |

| Cyclohexane | 10.2 |

| Dichloromethane | 3.8 |

| Acetonitrile | 1.5 |

Representative data based on studies of similar donor-acceptor systems.

Excited State Dynamics and Energy Transfer Mechanisms

The excited state dynamics of this compound are governed by the interplay between its constituent aromatic units and their electronic coupling.

Upon photoexcitation, this compound initially populates a locally excited (LE) state, which is largely confined to the anthracene chromophore. In non-polar environments, the molecule relaxes from this LE state via fluorescence, giving rise to the characteristic structured emission spectrum of anthracene. However, in polar solvents, an ultrafast electron transfer (ET) process can occur from the pyrazole to the photoexcited anthracene. This leads to the formation of a charge-separated or intramolecular charge transfer (ICT) state. The relative energies of the LE and ICT states are highly dependent on the solvent polarity. In polar solvents, the ICT state is stabilized and lies at a lower energy than the LE state, thus becoming the dominant emissive state. This switching between LE and ICT emission pathways is a key feature of the photophysics of this compound.

Influence of Substituent Effects on Photophysical Properties

The photophysical characteristics of pyrazole derivatives, including this compound, are significantly influenced by the nature and position of substituent groups on the pyrazole and anthracene moieties. These substitutions can alter the electronic properties of the molecule, leading to changes in its absorption and emission spectra.

The introduction of methyl and acyl groups to a nitrogen atom of the pyrazole ring has been shown to induce a hyperchromic effect (an increase in molar absorptivity) and a minor bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. nih.govbeilstein-journals.org Similarly, the addition of either electron-donating or electron-withdrawing groups can lead to slight hyperchromic effects and bathochromic shifts. nih.gov These modifications play a crucial role in tuning the molecule's interaction with light, which is essential for developing photoswitches and other light-responsive materials. nih.govbeilstein-journals.orgbeilstein-journals.org

Studies on various phenylazopyrazole derivatives have demonstrated that structural modifications significantly impact the π→π* and n→π* electronic transitions. beilstein-archives.org For instance, the substitution of a nitrogen atom with methyl or acetyl groups results in a small bathochromic shift and hyperchromic effects. beilstein-archives.org The strategic placement of substituents can also lead to a better separation of the n→π* bands of different photoisomers, enabling the development of switches that respond to visible light. beilstein-archives.org

In a broader context, the photophysical properties of pyrazoline derivatives are sensitive to the solvent environment. researchgate.net The polarity of the solvent can influence the emission spectra, and the presence of substituents on the phenyl ring can increase fluorescence intensity, irrespective of whether the substituent is electron-donating or electron-withdrawing. researchgate.net

Anthracene-Arrangement-Dependent Emissions in Crystalline State

The spatial arrangement of anthracene units within the crystalline structure of this compound derivatives has a profound impact on their emission properties. This phenomenon, known as aggregation-induced emission (AIE) or arrangement-dependent emission, is a key area of research for developing solid-state lighting and display technologies.

A series of 9-anthrylpyrazole derivatives have been synthesized that form two types of crystals with distinct emission colors based on the arrangement of the anthracene moieties. researchgate.net For example, a crystal with strong π-π overlap between anthracene units exhibits an emission maximum at 515 nm, while a crystal with no such interactions displays an emission band at 424 nm. researchgate.net The blue-emitting crystals, in particular, have shown high fluorescence quantum yields (ΦF), with values as high as 0.91, highlighting their potential as efficient blue emitters in optoelectronic devices. researchgate.net

The distance between the π-planes of the chromophores in the crystal lattice is a critical factor governing excimer emission. researchgate.net The photophysical properties in the solid state are determined by the collective behavior of the molecules rather than individual molecules. researchgate.net This principle allows for the tuning of luminescent properties by controlling the crystal packing. researchgate.net

In one study, a pyrazoline derivative containing an anthracene moiety showed weak intermolecular C—H···π and π–π interactions in its crystal structure, with a distance of 3.232 Å between two parallel anthryl rings. nih.gov This close packing can influence the emissive properties of the material in the solid state.

Material Science Applications

The unique photophysical properties of this compound and its derivatives make them valuable components in various material science applications, ranging from chemical sensing to organic electronics.

Fluorescent Probes and Chemosensors

Pyrazole derivatives are widely utilized in the design of fluorescent probes and chemosensors due to their remarkable photophysical properties, pH sensitivity, and ion detection capabilities. researchgate.net The combination of a pyrazole unit with other functional groups enhances their ability to bind with metal ions. nih.gov

Anthracene-based pyrazole derivatives have been investigated as colorimetric sensors for metal ions like copper(II). researchgate.net For instance, an anthracene-based hybrid sensor, AS2, demonstrated a superior detection limit (0.47 μM) and binding constant for copper(II) ions compared to other similar compounds. researchgate.net Pyrazoline derivatives have also been employed as fluorescence probes in sophisticated chemosensors. nih.govresearchgate.net The design of these sensors often leverages the fluorescence quenching or enhancement that occurs upon binding with a target analyte. researchgate.netnih.gov

The versatility of pyrazole-based chemosensors extends to the detection of various cations, with some probes capable of selectively recognizing ions like Al³⁺ in aqueous solutions. nih.gov The development of such sensors is crucial for environmental and biological monitoring. researchgate.netrsc.org

Hole-Transport Materials in Organic Electronics (e.g., Electrophotography, OLEDs)

Derivatives of this compound, particularly pyrazolines, have garnered significant attention as hole-transporting materials in organic electronic devices such as organic light-emitting diodes (OLEDs). nih.govresearchgate.net Their efficacy stems from their ability to efficiently transport positive charge carriers (holes).

Anthracene derivatives are a cornerstone in the development of OLED materials, serving as emitters and charge-transporting layers. rsc.org The substitution pattern on the anthracene core is critical for thermal stability and electroluminescent performance. rsc.org Pyrazoline-based materials are particularly attractive for OLEDs because they can function as both the hole-transporting layer (HTL) and the emissive layer (EML), exhibiting excellent luminescent properties. researchgate.net

The design of hole-transporting materials is a key aspect of improving OLED efficiency and lifetime. rsc.org Novel hole-transport materials, including those based on pyrazoline structures, are continuously being developed to enhance device performance. researchgate.netrsc.org The favorable photophysical properties of pyrazoline derivatives make them suitable for applications in electrophotography and electroluminescence. nih.govresearchgate.net

Semiconductor Properties and Bandgap Engineering

The semiconductor properties of this compound and its derivatives are fundamental to their application in organic electronics. The ability to engineer the bandgap of these materials is crucial for optimizing their performance in devices like OLEDs.

The introduction of substituents can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the bandgap. beilstein-archives.org For example, introducing a formyl group in a specific position on a related azobenzene (B91143) structure can decrease the HOMO-LUMO gap, resulting in a significant red-shift of the absorption spectrum. beilstein-archives.org

Density functional theory (DFT) calculations are often employed to understand the electronic structure and predict the properties of these materials. researchgate.netepa.gov For instance, DFT studies on 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole revealed that its lowest singlet excited state (S1) is an optically allowed state, leading to high fluorescence quantum yields in solution. epa.gov In contrast, the corresponding pyrazoline derivative exhibited fluorescence quenching due to the mixed character of its S1 state. epa.gov This theoretical insight is invaluable for designing molecules with specific semiconductor properties for optoelectronic applications. researchgate.net

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques that would be instrumental in elucidating the redox properties of 5-(Anthracen-9-yl)-1H-pyrazole. These methods allow for the determination of oxidation and reduction potentials, the stability of the generated radical ions, and the kinetics of electron transfer processes.

The oxidation of this compound would likely involve the anthracene (B1667546) moiety, which is known to undergo reversible one-electron oxidation to form a stable radical cation. The exact potential at which this occurs would be influenced by the electron-withdrawing nature of the pyrazole (B372694) ring. Similarly, the reduction process would likely be centered on the pyrazole ring, although the highly conjugated anthracene system could also accept electrons at sufficiently negative potentials.

Hypothetical data for illustrative purposes, as no experimental data is available.

Table 1: Hypothetical Oxidation and Reduction Potentials of this compound| Process | Potential (V vs. Fc/Fc+) | Reversibility |

|---|---|---|

| First Oxidation | +0.8 to +1.2 | Reversible |

| First Reduction | -1.5 to -1.9 | Irreversible |

The electrochemical processes of similar aromatic and heterocyclic compounds are often not simple one-electron transfers. It is plausible that the redox behavior of this compound could involve more complex mechanisms, such as an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) process. For instance, the initially formed radical cation or anion could undergo a chemical reaction, such as dimerization or reaction with the solvent, followed by a subsequent electron transfer step. The nature of these follow-up chemical reactions would be highly dependent on the experimental conditions, including the solvent and supporting electrolyte used.

Digital Simulation Techniques for Electrochemical Parameter Determination

To gain a deeper understanding of the electrochemical mechanisms, experimental data from cyclic voltammetry would be compared with digital simulations. This powerful technique allows for the modeling of various electron transfer and coupled chemical reaction pathways. By fitting the simulated voltammograms to the experimental data, it would be possible to determine key electrochemical parameters such as the standard heterogeneous rate constant (k⁰), the charge transfer coefficient (α), and the rate constants of any coupled chemical reactions.

Influence of Molecular Structure on Redox Characteristics

The specific linkage between the anthracene and pyrazole moieties at the 9-position of anthracene and the 5-position of pyrazole is a critical determinant of the compound's electrochemical properties. The steric hindrance between the two rings could lead to a non-planar geometry, which would affect the degree of electronic communication between them. This, in turn, would influence the oxidation and reduction potentials. For comparison, studies on other anthracenyl-substituted heterocycles have shown that the dihedral angle between the aromatic systems significantly impacts their electronic and, consequently, their electrochemical properties.

Investigations into Biological Activity and Molecular Mechanisms Strictly No Clinical, Dosage, or Safety Data

In Vitro Anti-Microbial Activity and Mechanistic Insights

While specific studies on the anti-microbial properties of 5-(Anthracen-9-yl)-1H-pyrazole are not extensively detailed in the available literature, the activities of its parent scaffolds, anthracene (B1667546) and pyrazole (B372694), provide foundational insights. Pyrazole derivatives are recognized for their broad-spectrum pharmacological properties, including significant anti-microbial action against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearchgate.net Similarly, certain anthracene derivatives have demonstrated growth-inhibitory effects against specific intestinal bacteria. researchgate.net

Derivatives of the pyrazole nucleus have been evaluated against a range of bacterial and fungal pathogens. For instance, certain pyrazole-derived oxazolidinones have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25–2.0 μg/ml. nih.gov Other pyrazoline derivatives have demonstrated effectiveness against Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, and Candida albicans. researchgate.net Specifically, anthracene itself has shown strong growth inhibition against Clostridium perfringens at a concentration of 1.0 mg/disc, though it was inactive against lactic-acid bacteria and E. coli in the same study. researchgate.net A pyrazole-based compound, 1-(naphthalen-2-yl)-2-(1H-pyrazol-1-yl) ethanone, also showed good antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net

| Compound Class/Derivative | Microorganism | Observed Activity (MIC/Inhibition) | Reference |

|---|---|---|---|

| Pyrazole-derived oxazolidinones | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25–2.0 µg/ml | nih.gov |

| 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde derivatives | General antimicrobial activity | Good in vitro activity | researchgate.net |

| Anthracene | Clostridium perfringens | Strong inhibition at 1.0 mg/disc | researchgate.net |

| Anthracene-9-carboxylic acid | Clostridium perfringens | Strong inhibition at 1.0 mg/disc | researchgate.net |

| 1-(naphthalen-2-yl)-2-(1H-pyrazol-1-yl) ethanone | Escherichia coli, Staphylococcus aureus | Good antibacterial activity | researchgate.net |

| Thiazolidinone-clubbed pyrazoles | Escherichia coli | MIC value of 16 µg/ml | nih.gov |

Structure-activity relationship (SAR) studies on pyrazole derivatives reveal that their anti-microbial potency is highly dependent on the nature and position of substituents. researchgate.net For pyrazole-derived hydrazones, naphthyl substitution has been linked to potent growth inhibition of Gram-positive bacteria and Acinetobacter baumannii. nih.gov In another series, the introduction of hydrophilic groups like thioamide or cyanoacetamide at the N1 position of the pyrazole ring was found to be beneficial for antibacterial potency. mdpi.com The metabolic stability of the pyrazole nucleus makes it a valuable scaffold in the development of new anti-microbial agents. nih.govresearchgate.net For anthracene derivatives, the presence of a carboxylic acid group at the 9-position appears to maintain the strong anti-microbial activity against C. perfringens, whereas carboxaldehyde or hydroxymethyl groups at the same position result in a loss of activity. researchgate.net

The mechanisms of anti-microbial action for pyrazole compounds are varied. Some derivatives are believed to function by disrupting the bacterial cell wall. nih.gov Molecular docking studies have suggested that other pyrazole derivatives may exert their bactericidal effects by acting as potent inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov The exact molecular targets for the specific hybrid compound this compound have not been elucidated, but it is plausible that they could involve one or more of the pathways identified for the parent heterocyclic systems.

In Vitro Anti-Cancer Activity against Specific Cell Lines

The anticancer potential of compounds combining pyrazole and anthracene motifs has been explored against various human cancer cell lines. Pyrazoles are a well-established class of compounds with many derivatives showing potential in the design of anticancer drugs. nih.gov Anthrapyrazoles, a related class of compounds, have also been investigated as cancer chemotherapeutic agents, with their mechanism of action often thought to involve the inhibition of DNA topoisomerase II. nih.gov

Derivatives containing the pyrazole scaffold have demonstrated significant cytotoxic effects across a panel of human carcinoma cell lines. For example, certain pyrazole derivatives have shown potent cytotoxicity against the human colorectal carcinoma cell line HCT-116 and the breast adenocarcinoma cell line MCF-7. researchgate.netnih.gov One study found that a pyrazolo[3,4-b]pyridine derivative exhibited high anticancer activity against both HepG2 (human liver carcinoma) and HCT-116 cell lines, with IC50 values of 9.2 µM and 7.7 µM, respectively. nih.gov Another series of pyrazole-indole hybrids showed excellent inhibitory performance against the HepG2 cell line, with IC50 values as low as 6.1 µM. semanticscholar.org

In studies on MCF-7 breast cancer cells, pyrazole derivatives such as PYRIND have been shown to decrease cell viability, with a calculated IC50 of 39.7 µM after 72 hours of treatment. nih.govjpp.krakow.pl Similarly, new pyrazole derivatives have been tested on HeLa (human cervical cancer) cells, demonstrating inhibitory effects on cell growth. researchgate.net The cytotoxic activity of various related pyrazole and anthracene derivatives is summarized in the table below.

| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| PYRIND (a pyrazole derivative) | MCF-7 (Breast) | 39.7 ± 5.8 | nih.govjpp.krakow.pl |

| TOSIND (a pyrazole derivative) | MDA-MB-231 (Breast) | 17.7 ± 2.7 | nih.gov |

| 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | HCT-116 (Colon) | 7.7 ± 1.8 | nih.gov |

| 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | HepG2 (Liver) | 9.2 ± 2.8 | nih.gov |

| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HepG2 (Liver) | 6.1 ± 1.9 | semanticscholar.org |

| AC-13 (a chalcone (B49325) derivative) | HCT-116 (Colon) | 42.1 ± 4.0 | excli.de |

| 4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate | CaSki (Cervical) | 0.3 | nih.gov |

The cytotoxic effects of pyrazole and anthracene derivatives are often linked to their ability to modulate fundamental cellular processes, primarily apoptosis and the cell cycle.

Apoptosis Induction: Several studies have confirmed that pyrazole-containing compounds can induce apoptosis in cancer cells. semanticscholar.orgnih.gov This is often demonstrated through the externalization of phosphatidylserine, an early apoptotic marker. nih.gov Mechanistically, this can involve the generation of reactive oxygen species (ROS) and the subsequent activation of executioner caspases, such as caspase-3. nih.gov For instance, the pyrazole derivative 3f provoked apoptosis in MDA-MB-468 breast cancer cells, which was accompanied by elevated ROS levels and increased caspase-3 activity. nih.gov Similarly, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to activate pro-apoptotic proteins like Bax and p53 while inhibiting the anti-apoptotic protein Bcl-2. researchgate.net Anthracene-9,10-dione derivatives have also been found to induce apoptosis in cervical cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the tumor suppressor p53. nih.gov

Cell Cycle Interference: In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents. mdpi.com Treatment with certain pyrazole derivatives can cause cell cycle arrest in specific phases. For example, compound 3f was shown to induce cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov Other pyrazole-related compounds have been found to arrest the cell cycle in the G0/G1 phase in HCT-116 cells. excli.de Anthracene-9,10-dione derivatives have been observed to cause an accumulation of cells in the G2/M phase in the CaSki cervical cancer cell line. nih.gov

The anti-cancer efficacy of anthracenyl pyrazoles and related structures is significantly influenced by their chemical architecture. For anthrapyrazole analogues, having a tertiary amine in the side chain at the N-2 position generally increases cytotoxic activity compared to a secondary amine. nih.gov However, this effect can be negated if a basic side chain is also present at the C-5 position. nih.gov The placement of substituents, such as moving a chlorine atom from C-5 to C-7, did not show a consistent effect on cytotoxicity. nih.gov

In a series of 1,3,5-trisubstituted-1H-pyrazole derivatives, SAR analysis highlighted that the presence of chlorophenyl, thiazole, and sulfonamide groups was important for enhancing cytotoxicity against MCF-7 cells. researchgate.net For other pyrazole derivatives, the presence of a distal pyrazole ring was found to be more effective in decreasing the viability of MCF-7 cells compared to compounds lacking this feature. nih.govjpp.krakow.pl This cell-specific activity underscores the importance of molecular structure in designing compounds that target specific cancer types. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Shikimate Kinase)

There is currently no available scientific literature detailing the inhibitory effects of this compound on enzymes such as acetylcholinesterase or shikimate kinase. While numerous pyrazole derivatives have been investigated as potential inhibitors of these and other enzymes, specific data for the title compound is absent.

Mechanistic Investigations of Enzyme Inhibition

In the absence of any primary enzyme inhibition data for this compound, no mechanistic studies have been reported. Understanding the mode of action, such as competitive, non-competitive, or uncompetitive inhibition, requires initial evidence of an inhibitory effect.

SAR Analysis for Enzyme Inhibitory Potency

Structure-activity relationship (SAR) analyses are crucial for optimizing the potency of lead compounds. However, without a foundational set of biological data for this compound and its analogues, no SAR studies have been conducted or published. Such analyses would require the synthesis and biological evaluation of a series of related compounds to determine the impact of structural modifications on inhibitory activity.

Other Bioactivities (e.g., Antioxidant Properties)

Specific studies on the antioxidant properties of this compound have not been reported. The antioxidant potential of pyrazole derivatives is often attributed to their ability to donate a hydrogen atom or chelate metal ions. The presence of the large, electron-rich anthracene ring could theoretically influence such properties, but this has not been experimentally verified for this specific compound.

Molecular Basis of Observed Activities

As no specific bioactivities have been documented for this compound, the molecular basis for any potential activity remains purely speculative. Detailed computational and experimental studies would be necessary to elucidate the interactions of this compound with biological targets and to understand the structural features responsible for any observed effects.

Future Research Directions and Translational Potential Without Clinical Implications

Design and Synthesis of Advanced Pyrazole-Anthracene Hybrids

The synthesis of novel pyrazole-anthracene hybrids is a burgeoning area of research. nih.gov The core structure of 5-(Anthracen-9-yl)-1H-pyrazole can be systematically modified to fine-tune its physicochemical and biological properties. Future synthetic strategies are expected to focus on:

Substitution on the Pyrazole (B372694) Ring: Introducing various functional groups at different positions of the pyrazole ring can significantly influence the molecule's activity. mdpi.com For instance, the addition of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire system, impacting its fluorescence and receptor binding affinity. mdpi.com

Modification of the Anthracene (B1667546) Moiety: Alterations to the anthracene core, such as the introduction of substituents or the extension of the polyaromatic system, could lead to derivatives with enhanced photophysical properties, making them suitable for advanced imaging and sensor applications.

Linker Modification: The nature of the linkage between the pyrazole and anthracene moieties can be varied. Exploring different linker lengths and flexibilities may optimize the spatial orientation of the two components, leading to improved biological targeting and efficacy.

A general synthetic approach often involves the condensation of an anthracene-containing chalcone (B49325) with a hydrazine (B178648) derivative. rsc.org For example, the reaction of 1-(anthracen-9-yl)ethanone with an appropriate aldehyde would yield an anthracenyl chalcone, which can then be cyclized with hydrazine hydrate (B1144303) or a substituted hydrazine to form the desired pyrazole derivative.

Exploration of Novel Optoelectronic and Sensor Applications

The inherent fluorescence of the anthracene group in this compound makes it a promising candidate for various optoelectronic and sensor applications. Pyrazoline derivatives, a related class of compounds, have been investigated for their electroluminescent properties and as hole-transport materials. researchgate.net Future research in this area could involve:

Fluorescent Probes: Designing derivatives that exhibit changes in their fluorescence intensity or wavelength upon binding to specific analytes, such as metal ions, anions, or biologically relevant molecules. This could lead to the development of highly sensitive and selective chemosensors.

Organic Light-Emitting Diodes (OLEDs): The electroluminescent potential of pyrazole-anthracene hybrids could be harnessed for the development of new materials for OLEDs. By optimizing the molecular structure to enhance charge transport and emission efficiency, novel emitters with improved performance characteristics could be realized.

Two-Photon Absorption (TPA) Materials: Investigating the nonlinear optical properties of these compounds could open doors to applications in two-photon microscopy and photodynamic therapy.

Deeper Mechanistic Understanding of Biological Interactions through Advanced Computational and Experimental Techniques

While pyrazole derivatives are known to possess a wide range of biological activities, a detailed mechanistic understanding of how this compound interacts with biological targets is still in its early stages. mdpi.com Future research should employ a combination of advanced computational and experimental techniques to elucidate these mechanisms.

Molecular Docking and Dynamics Simulations: Computational methods like molecular docking and molecular dynamics (MD) simulations can predict the binding modes and affinities of pyrazole-anthracene hybrids with various biological targets, such as enzymes and receptors. researchgate.netresearchgate.net These studies can provide valuable insights into the key interactions that govern biological activity and guide the design of more potent and selective compounds. researchgate.net

Advanced Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed structural information about the compound and its complexes with biological macromolecules. researchgate.netresearchgate.net This information is crucial for understanding the precise nature of the interactions at the atomic level. researchgate.net For instance, a study on a related pyrazoline derivative, 5-(Anthracen-9-yl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, revealed that the anthracene ring is nearly perpendicular to the pyrazoline ring, a structural feature that could influence its biological interactions. nih.govnih.gov

Cell-Based Assays: In vitro studies using various cell lines are essential to evaluate the biological effects of new derivatives, such as their anticancer or anti-inflammatory potential. nih.govnih.govnih.gov These assays can help to identify the cellular pathways that are modulated by the compounds. nih.govnih.gov

Development of Structure-Activity Relationship Models for Predictive Design

The systematic synthesis and biological evaluation of a library of this compound derivatives will generate valuable data for developing quantitative structure-activity relationship (QSAR) models. researchgate.net These models are mathematical equations that correlate the structural features of molecules with their biological activity.

2D and 3D-QSAR Studies: By analyzing the physicochemical properties and three-dimensional structures of a series of compounds, QSAR models can identify the key molecular descriptors that are responsible for their biological effects. mdpi.comnih.gov This information can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. mdpi.com

Pharmacophore Modeling: This approach focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used as a template to design new molecules with improved potency and selectivity.

The development of robust and predictive SAR models will be instrumental in guiding the rational design of the next generation of pyrazole-anthracene hybrids with optimized properties for specific applications. nih.govnih.gov

Q & A

Basic: What synthetic strategies are effective for preparing 5-(Anthracen-9-yl)-1H-pyrazole derivatives?

Answer:

A common approach involves cyclocondensation of anthracene-9-carbaldehyde with hydrazine derivatives under acidic conditions. For example, nitrosation reactions using NaNO₂ in 50% HCl (3 h stirring) yield nitroso derivatives like 5-(Anthracen-9-yl)-1-nitroso-4,5-dihydro-1H-pyrazole, which are purified via ethanol recrystallization (89% yield) . Optimization includes controlling reaction temperature (ice-cold conditions) and stoichiometric ratios to minimize side products. Characterization typically combines NMR, FT-IR, and X-ray crystallography to confirm regioselectivity and purity.

Basic: How are single crystals of anthracene-pyrazole hybrids grown for structural analysis?

Answer:

Slow solvent evaporation is widely used. For instance, dissolving the compound in a dichloromethane/ethyl acetate mixture (1:10 ratio) and allowing slow evaporation at room temperature over 2 weeks yields light-yellow crystals suitable for X-ray diffraction . Critical factors include solvent polarity, temperature stability, and avoiding rapid nucleation. Crystal quality is assessed using optical microscopy and diffraction resolution metrics.

Advanced: What challenges arise in refining crystal structures of this compound derivatives using SHELX?

Answer:

Challenges include handling anisotropic displacement parameters for heavy atoms (e.g., anthracene) and modeling hydrogen atoms. SHELXL refines H atoms geometrically with isotropic constraints, but anisotropic parameters (e.g., ANISOU in CIF files) improve accuracy for non-H atoms . Discrepancies in thermal motion or disorder require manual adjustment of occupancy factors. High-resolution data (>0.8 Å) mitigates these issues, but twinned crystals may need SHELXD for phase resolution .

Advanced: How do dihedral angles between the pyrazole and anthracene rings influence electronic properties?

Answer:

Dihedral angles (e.g., 85.54° and 81.66° in related structures) determine conjugation efficiency and π-π stacking . Larger angles reduce electronic communication between rings, red-shifting fluorescence emission. Computational studies (DFT) correlate these angles with HOMO-LUMO gaps, affecting photostability and charge-transfer efficiency. Experimental validation uses UV-vis spectroscopy and cyclic voltammetry .

Advanced: How are tautomeric forms and hydrogen-bonding networks analyzed in pyrazole derivatives?

Answer: